molecular formula C22H19ClN2O3S B2433862 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 941944-54-3

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2433862
CAS RN: 941944-54-3
M. Wt: 426.92
InChI Key: QFFIFYUPNFLPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide have been synthesized and tested for their antimicrobial activities. For instance, derivatives of tetrahydrobenzothiophenes with functional groups similar to this compound demonstrated significant activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013). Additionally, a related compound, biphenyl benzothiazole-2-carboxamide, showed promising diuretic activity in vivo (Yar & Ansari, 2009).

Inhibition of NF-kappaB and AP-1 Gene Expression

Research into the structure-activity relationship of compounds with structural similarities to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide revealed their potential to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These findings suggest potential therapeutic applications in conditions where these transcription factors are involved (Palanki et al., 2000).

Anticancer and Antiallergic Properties

Compounds with similar functional groups have been found to have anticancer and antiallergic properties. For instance, derivatives of 4-thiazolidinone exhibited promising anticancer and antibacterial properties (Desai, Dodiya, & Shihora, 2011). Furthermore, certain carboxamide derivatives showed significant antiallergic activity in animal models (Georgiev et al., 1987).

Antidepressant and Nootropic Agents

Research has also been conducted on the potential antidepressant and nootropic activities of compounds with similar structures. These findings highlight the central nervous system activity of the 2-azetidinone skeleton, indicating potential for the development of CNS-active therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anticonvulsant Effects

Additionally, derivatives of N-(3-chloro-2-oxo-4-phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide, have been evaluated for anticonvulsant effects. This research contributes to understanding the potential of these compounds in treating convulsive disorders (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c23-20-12-11-19(15-21(20)25-13-4-14-29(25,27)28)24-22(26)18-9-7-17(8-10-18)16-5-2-1-3-6-16/h1-3,5-12,15H,4,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFIFYUPNFLPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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